molecular formula C14H13NO2 B074483 N-hydroxy-N-o-tolylbenzamide CAS No. 1143-74-4

N-hydroxy-N-o-tolylbenzamide

Cat. No. B074483
CAS RN: 1143-74-4
M. Wt: 227.26 g/mol
InChI Key: HOYKXCJVAUXQLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-hydroxy-N-o-tolylbenzamide (OTBHA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 241.28 g/mol. OTBHA is a derivative of benzamide and contains a hydroxyl group and a tolyl group attached to the nitrogen atom.

Mechanism Of Action

N-hydroxy-N-o-tolylbenzamide exerts its biological activity through multiple mechanisms of action. It has been shown to inhibit the activity of enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). HDACs are involved in the regulation of gene expression, and their inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. MMPs are involved in the degradation of extracellular matrix proteins and their inhibition can prevent the invasion and metastasis of cancer cells.

Biochemical And Physiological Effects

N-hydroxy-N-o-tolylbenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the replication of HIV, and reduce inflammation in animal models of inflammatory diseases. N-hydroxy-N-o-tolylbenzamide has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

N-hydroxy-N-o-tolylbenzamide has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified. It exhibits potent biological activity at low concentrations, making it a useful tool for studying biological processes. However, N-hydroxy-N-o-tolylbenzamide also has limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-hydroxy-N-o-tolylbenzamide. One area of interest is the development of N-hydroxy-N-o-tolylbenzamide derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Another area of interest is the investigation of the molecular mechanisms underlying the biological activity of N-hydroxy-N-o-tolylbenzamide, including its interactions with specific enzymes and signaling pathways. Finally, the potential therapeutic applications of N-hydroxy-N-o-tolylbenzamide in the treatment of various diseases, including cancer and neurodegenerative diseases, warrant further investigation.

Scientific Research Applications

N-hydroxy-N-o-tolylbenzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. N-hydroxy-N-o-tolylbenzamide has been investigated as a potential therapeutic agent for the treatment of various diseases, including cancer, HIV, and Alzheimer's disease.

properties

CAS RN

1143-74-4

Product Name

N-hydroxy-N-o-tolylbenzamide

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

N-hydroxy-N-(2-methylphenyl)benzamide

InChI

InChI=1S/C14H13NO2/c1-11-7-5-6-10-13(11)15(17)14(16)12-8-3-2-4-9-12/h2-10,17H,1H3

InChI Key

HOYKXCJVAUXQLD-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N(C(=O)C2=CC=CC=C2)O

Canonical SMILES

CC1=CC=CC=C1N(C(=O)C2=CC=CC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

DBU (15 mg, 0.1 mmol) was added under argon to a solution of benzaldehyde (106 mg, 1 mmol), 1-methyl-2-nitrosobenzene (121 mg, 1 mmol) and catalyst (36.4 mg, 0.1 mmol) in dichloromethane (5 ml). The reaction mixture was stirred at room temperature for 60 min. The solvent was removed under vacuum, and the residue was purified by flash silica gel column chromatography using hexane and ethyl acetate as the eluents.
Name
Quantity
15 mg
Type
reactant
Reaction Step One
Quantity
106 mg
Type
reactant
Reaction Step One
Quantity
121 mg
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
36.4 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.